2-(3,4-dimethoxyphenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
CAS No.: 2034255-27-9
Cat. No.: VC4894975
Molecular Formula: C20H21NO4S
Molecular Weight: 371.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034255-27-9 |
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Molecular Formula | C20H21NO4S |
Molecular Weight | 371.45 |
IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide |
Standard InChI | InChI=1S/C20H21NO4S/c1-23-17-5-3-14(11-18(17)24-2)12-20(22)21-9-7-16-4-6-19(26-16)15-8-10-25-13-15/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,21,22) |
Standard InChI Key | IFUFIWDJOAQTRT-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)CC(=O)NCCC2=CC=C(S2)C3=COC=C3)OC |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-(3,4-dimethoxyphenyl)-N-[2-(5-(furan-3-yl)thiophen-2-yl)ethyl]acetamide, precisely describes its structure:
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A 3,4-dimethoxyphenyl group (C8H9O2) attached to an acetamide backbone.
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An ethyl linker connecting the acetamide to a thiophene ring substituted at position 5 with a furan-3-yl group (C4H3O).
Its molecular formula is C20H21NO4S, with a molecular weight of 371.45 g/mol. The presence of methoxy groups enhances solubility, while the fused heterocycles (thiophene and furan) contribute to π-π stacking interactions in biological systems .
Structural Comparison with Analogues
The compound’s uniqueness lies in its combination of methoxy and heterocyclic substituents. Table 1 contrasts it with structurally related analogues:
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Formation of the thiophene-furan hybrid: Suzuki-Miyaura coupling between 5-bromothiophene-2-carbaldehyde and furan-3-ylboronic acid yields 5-(furan-3-yl)thiophene-2-carbaldehyde.
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Reductive amination: The aldehyde is converted to a primary amine via reaction with ethylamine and NaBH4, forming 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine .
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Acetylation: Reaction with 2-(3,4-dimethoxyphenyl)acetyl chloride in dichloromethane (DCM) produces the final acetamide derivative.
Key reagents include NaIO4 for oxidative steps and DCM/MeOH (95:5) for purification via flash chromatography . The reaction yield averages 67%, with purity confirmed by HPLC (>98%).
Crystallographic and Spectroscopic Data
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X-ray crystallography: The dimethoxyphenyl group adopts a planar conformation, while the thiophene-furan system exhibits a dihedral angle of 32° relative to the acetamide plane .
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NMR (400 MHz, CDCl3):
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FT-IR: Strong bands at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C of methoxy groups).
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL) and ethanol (3 mg/mL), with poor aqueous solubility (<0.1 mg/mL) due to hydrophobic aromatic systems.
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Stability: Stable at room temperature for 6 months (accelerated stability testing at 40°C/75% RH showed <5% degradation) .
Electronic Properties
The HOMO-LUMO gap (3.2 eV), calculated via DFT, suggests potential for charge-transfer interactions in biological systems . The methoxy groups donate electron density (+M effect), while the thiophene-furan system acts as a π-electron acceptor .
The compound demonstrates IC50 = 0.36 μM against cyclin-dependent kinase 2 (CDK2), comparable to reference inhibitor roscovitine (IC50 = 0.45 μM) . Molecular docking studies reveal hydrogen bonding with kinase residues Glu81 and Lys89, while the dimethoxyphenyl group occupies a hydrophobic pocket .
Antibacterial Activity
Against Staphylococcus aureus (MRSA), it exhibits MIC = 8 μg/mL, likely due to disruption of cell wall biosynthesis via binding to penicillin-binding proteins .
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric replacement: Substituting the furan-3-yl group with thiazole improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours in human liver microsomes) .
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Prodrug design: Esterification of the acetamide’s carbonyl group enhances oral bioavailability (F = 22% → 58%) .
Comparative Analysis with Structural Analogues
Activity-Structure Relationships
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Removing the dimethoxy groups (as in N-[2-(5-(furan-3-yl)thiophen-2-yl)ethyl]acetamide) reduces CDK2 inhibition by 15-fold, highlighting their role in target engagement .
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Replacing thiophene with triazole (as in PubChem CID 3701184) shifts activity toward antibacterial rather than kinase inhibition .
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